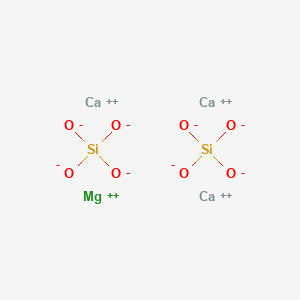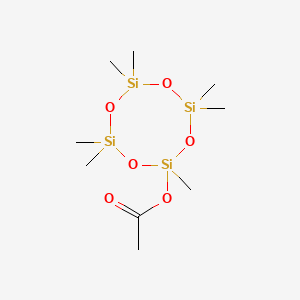
tricalcium;magnesium;disilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium magnesium silicate (3:1:2), with the chemical formula Ca3MgSi2O8, is a compound that belongs to the family of silicate mineralsIt is often found in natural mineral inclusions and has been studied for its structural and thermodynamic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium magnesium silicate can be synthesized through various methods. One common approach involves the high-temperature solid-state reaction of calcium oxide (CaO), magnesium oxide (MgO), and silicon dioxide (SiO2). The reactants are mixed in stoichiometric ratios and heated to temperatures around 1400-1600°C to form the desired compound .
Industrial Production Methods: In industrial settings, calcium magnesium silicate is often produced using raw materials such as limestone (CaCO3), magnesite (MgCO3), and silica (SiO2). These materials are blended and subjected to high-temperature calcination to drive off carbon dioxide and form the silicate compound. The process may involve additional steps such as grinding and milling to achieve the desired particle size and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium magnesium silicate undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen, it can form oxides of calcium and magnesium.
Reduction: Under reducing conditions, it may decompose to form elemental silicon and metal oxides.
Substitution: It can participate in ion-exchange reactions, where calcium or magnesium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or air at elevated temperatures.
Reduction: Typically involves a reducing agent like hydrogen gas or carbon monoxide.
Substitution: Often occurs in aqueous solutions with suitable cationic reagents.
Major Products:
Oxidation: Forms calcium oxide (CaO) and magnesium oxide (MgO).
Reduction: Produces elemental silicon (Si) and metal oxides.
Substitution: Results in the formation of new silicate compounds with different cations.
Wissenschaftliche Forschungsanwendungen
Calcium magnesium silicate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of calcium magnesium silicate involves its interaction with various molecular targets and pathways:
Neutralization: Acts as a neutralizing agent by reacting with acids to form salts and water.
Structural Support: Provides structural integrity in composite materials, enhancing their mechanical properties and durability.
Vergleich Mit ähnlichen Verbindungen
Calcium magnesium silicate can be compared with other similar compounds such as:
Calcium Silicate (CaSiO3): Known for its use in construction materials and as an insulating material.
Magnesium Silicate (MgSiO3): Commonly used in the pharmaceutical and cosmetic industries as a filler and absorbent.
Calcium Magnesium Alumino-Silicate (CaMgAlSiO4): Utilized in high-temperature applications and as a component in advanced ceramics.
Uniqueness: Calcium magnesium silicate (3:1:2) is unique due to its specific stoichiometric ratio, which imparts distinct structural and thermodynamic properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile and valuable compound in both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
13596-18-4 |
|---|---|
Molekularformel |
Ca3MgO8Si2 |
Molekulargewicht |
328.701 |
IUPAC-Name |
tricalcium;magnesium;disilicate |
InChI |
InChI=1S/3Ca.Mg.2O4Si/c;;;;2*1-5(2,3)4/q4*+2;2*-4 |
InChI-Schlüssel |
QPOCANDIWVNHRM-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2].[Ca+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S,6S,8R,9R,12S,13S,16R,17S)-6,9-dihydroxy-17-(methoxymethyl)-7,7-dimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B576985.png)


![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)
![(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B576991.png)




![4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B577003.png)


